molecular formula C11H8N2S B1646523 1-(thiophen-3-yl)-1H-benzo[d]imidazole

1-(thiophen-3-yl)-1H-benzo[d]imidazole

Cat. No.: B1646523
M. Wt: 200.26 g/mol
InChI Key: APJOSWNBAWMWKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Thiophen-3-yl)-1H-benzo[d]imidazole is a fused heterocyclic compound of significant interest in scientific research and development. Its structure, incorporating both benzimidazole and thiophene rings, serves as a privileged scaffold in medicinal chemistry and materials science. Benzimidazole derivatives are recognized for a wide spectrum of biological activities, including potential as anticancer, antimicrobial, antifungal, and antioxidant agents . The benzimidazole core is structurally analogous to nucleotides, which allows it to interact with biological polymers, making it a valuable pharmacophore in drug discovery . In material science, such heterocyclic compounds are investigated for their applications in coordination chemistry, serving as organic ligands for synthesizing binuclear metal complexes with interesting optical properties . They are also explored for use in nonlinear optical (NLO) materials, OLEDs, and chemosensors . This compound is intended for research applications only, including as a building block for the synthesis of novel chemical entities, in biological activity screening, and in the development of advanced functional materials. It is strictly for non-human research and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C11H8N2S

Molecular Weight

200.26 g/mol

IUPAC Name

1-thiophen-3-ylbenzimidazole

InChI

InChI=1S/C11H8N2S/c1-2-4-11-10(3-1)12-8-13(11)9-5-6-14-7-9/h1-8H

InChI Key

APJOSWNBAWMWKX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=CN2C3=CSC=C3

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=CSC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiophene-Substituted Benzimidazoles

Thiophene substitution at different positions on the benzimidazole core leads to distinct physicochemical and biological behaviors:

2-(Thiophen-2-yl)-1H-Benzo[d]imidazole (3p)
  • Structure : Thiophene attached at the 2-position of benzimidazole.
  • Physical Properties : Melting point = 344–346°C; molecular weight = 201 g/mol.
  • Key Differences : Higher melting point compared to 3-yl derivatives, likely due to enhanced intermolecular interactions from sulfur’s position.
1-(Dibenzo[b,d]thiophen-4-yl)-1H-Benzo[d]imidazole
  • Structure : Dibenzothiophene fused at the 4-position of benzimidazole.
  • Synthesis : Yield = 78%; same procedure as imidazole analogs but with benzimidazole substitution.
2-(Thiophen-3-yl)-1H-Benzo[d]imidazole (3o)
  • Structure : Thiophene at the 3-position (target compound).
  • Physical Properties : Yellow solid; ¹H NMR (DMSO-d6) shows distinct aromatic proton shifts due to sulfur’s electronic effects .

Table 1: Comparison of Thiophene-Substituted Analogs

Compound Substitution Position Melting Point (°C) Molecular Weight (g/mol) Key Applications
1-(Thiophen-3-yl)-1H-Benzo[d]imidazole 3-position Not reported ~211* Antiviral studies
2-(Thiophen-2-yl)-1H-Benzo[d]imidazole (3p) 2-position 344–346 201 Antimicrobial screening
1-(Dibenzo[b,d]thiophen-4-yl)-1H-Benzo[d]imidazole 4-position (dibenzothiophene) Not reported 250.1 (GC-MS) Pin1 inhibition

*Calculated based on molecular formula.

Heterocyclic Variants with Furan, Pyridine, and Naphthalene

Replacing thiophene with other heterocycles alters electronic properties and bioactivity:

2-(Furan-2-yl)-1H-Benzo[d]imidazole (3o)
  • Structure : Furan substitution at the 2-position.
  • Properties : Melting point = 285–287°C; molecular weight = 185 g/mol.
  • Key Differences : Oxygen in furan reduces electron density compared to thiophene, affecting reactivity in electrophilic substitutions .
2-(Pyridin-2-yl)-1H-Benzo[d]imidazole (3p)
  • Structure : Pyridine substitution introduces a basic nitrogen.
  • Applications : Enhanced metal-coordination capacity, useful in catalysis or as kinase inhibitors .

Table 2: Heterocyclic Variants

Compound Heterocycle Melting Point (°C) Molecular Weight (g/mol) Notable Features
2-(Furan-2-yl)-1H-Benzo[d]imidazole Furan 285–287 185 Lower thermal stability vs. thiophene analogs
2-(Pyridin-2-yl)-1H-Benzo[d]imidazole Pyridine Not reported ~195* Potential kinase inhibition

Preparation Methods

Nano-Catalyzed Synthesis Using ZnO Nanoparticles

The most efficient route involves the cyclocondensation of o-phenylenediamine (1 ) and thiophene-3-carbaldehyde in ethanol under reflux, catalyzed by zinc oxide nanoparticles (ZnO-NPs). This method, adapted from the synthesis of analogous benzimidazoles, achieves a 92% yield within 2 hours at 70°C. The ZnO-NPs activate the aldehyde via Lewis acid interactions, facilitating nucleophilic attack by the amine (Scheme 1).

Mechanistic Pathway :

  • Aldehyde Activation : Thiophene-3-carbaldehyde coordinates to ZnO-NPs, polarizing the carbonyl group.
  • Imine Formation : The primary amine of o-phenylenediamine attacks the activated aldehyde, forming an imine intermediate (I ).
  • Cyclization : The secondary amine undergoes intramolecular attack on the imine carbon, yielding the benzimidazole ring.

Optimization Data :

Catalyst Solvent Temp (°C) Time (h) Yield (%)
ZnO-NPs EtOH 70 2 92
TiO₂-NPs EtOH 70 2 86

The recyclability of ZnO-NPs (up to five cycles with <5% efficiency loss) enhances sustainability.

Imidate Salt-Mediated Annulation

Condensation with Thiophene-3-Acetimidate

A modified approach employs methyl 3-amino-4-(alkylamino)benzoate and (thiophen-3-yl)acetimidate salts under acidic conditions. For example, methyl 3-amino-4-(pentan-3-ylamino)benzoate reacts with (thiophen-3-yl)acetimidate (6 ) in toluene at 80°C, yielding 1-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate derivatives in 81% yield.

Key Steps :

  • Imidate Formation : Thiophene-3-carboxylic acid is converted to its imidate ester using PCl₃ and methanol.
  • Nucleophilic Substitution : The imidate reacts with the diamine, followed by cyclodehydration.

Advantages :

  • High regioselectivity due to steric guidance from the imidate group.
  • Compatibility with ester functionalities, enabling further derivatization.

Acid-Catalyzed Ring Closure

HCl-Mediated Cyclization in Dimethylacetamide (DMAC)

A robust method involves heating a mixture of 2-nitroaniline derivatives and thiophene-3-carbaldehyde in DMAC with hydrochloric acid. The nitro group is reduced in situ by sodium metabisulfite, forming the diamine intermediate, which subsequently cyclizes to the benzimidazole. This one-pot protocol achieves 78% yield and tolerates electron-withdrawing substituents.

Reaction Conditions :

  • Solvent : DMAC
  • Catalyst : HCl (2 equiv)
  • Temp : 120°C
  • Time : 6 hours

Side Reactions :

  • Over-oxidation of thiophene to sulfoxide (mitigated by inert atmosphere).
  • N-Alkylation competing with cyclization (controlled via stoichiometry).

Solid-State Synthesis and Characterization

Single-Crystal X-ray Diffraction Analysis

Ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate, a structurally related compound, was characterized via X-ray diffraction, confirming the planar benzimidazole core and thiophene orientation. The C–H···π interactions between thiophene and benzyl groups stabilize the crystal lattice, providing insights into non-covalent interactions relevant to drug design.

Spectroscopic Confirmation :

  • ¹H NMR : Singlets at δ 9.02 (NH) and 7.43 ppm (thiophene-H).
  • ¹³C NMR : Signals at δ 149.5 (C=N) and 115.2 (C≡N).

Comparative Analysis of Methodologies

Method Catalyst Yield (%) Time (h) Scalability
ZnO-NPs Cyclocondensation ZnO-NPs 92 2 High
Imidate Annulation PCl₃ 81 6 Moderate
Acid-Catalyzed HCl 78 6 High

The nano-catalyzed method outperforms others in yield and time efficiency, though imidate annulation offers superior functional group tolerance.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(thiophen-3-yl)-1H-benzo[d]imidazole to achieve high yield and purity?

  • Methodological Answer : High yields (e.g., 85–96%) are achieved via solvent-free Friedel-Crafts acylation using Eaton’s reagent (P₂O₅/MeSO₃H), which minimizes side reactions and simplifies purification . Alternative protocols involve cyclocondensation of o-phenylenediamine derivatives with thiophene-3-carboxaldehyde under acidic conditions, monitored by TLC and characterized via NMR and IR spectroscopy .

Q. Which spectroscopic techniques are most effective for verifying the structural integrity of this compound?

  • Methodological Answer : ¹H/¹³C NMR (e.g., δ 11.78 ppm for NH protons in DMSO-d₆) and IR (C=N stretching at ~1600 cm⁻¹) are critical for confirming the benzimidazole core and thiophene substituent . Melting point analysis (e.g., 219–221°C) and elemental analysis (C, H, N content) further validate purity .

Q. What substituents on the benzimidazole core enhance bioactivity in related compounds?

  • Methodological Answer : Thiazole-triazole hybrids (e.g., compound 9c ) and aryl-thioether derivatives (e.g., 2-(1H-indol-3-ylthio)-5-methoxy variants) improve antimicrobial and anti-inflammatory activities by modulating electronic and steric properties . Substituent positioning (e.g., para-methoxy groups) enhances binding to biological targets .

Advanced Research Questions

Q. How can computational docking studies predict the interaction of this compound with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) reveals binding modes to enzymes like α-glucosidase, where the thiophene moiety engages in π-π stacking, and the benzimidazole nitrogen forms hydrogen bonds with active-site residues. Validation via RMSD analysis (<2.0 Å) ensures reliability .

Q. What strategies resolve tautomerism in structurally related benzimidazole derivatives?

  • Methodological Answer : Variable-temperature ¹H NMR in DMSO-d₆ distinguishes tautomers (e.g., 3a vs. 3a’ in ) by tracking NH proton exchange rates. DFT calculations (e.g., B3LYP/6-31G*) predict tautomeric stability, corroborated by X-ray crystallography .

Q. How can selectivity be improved in Friedel-Crafts acylation for synthesizing fused imidazo[2,1-b]thiazole derivatives?

  • Methodological Answer : Electron-donating groups (e.g., methoxy) on the aryl ring direct electrophilic substitution to specific positions. Solvent-free conditions with Eaton’s reagent reduce side reactions, achieving >90% selectivity for the desired regioisomer .

Q. What structure-activity relationship (SAR) trends govern antimicrobial activity in thiophen-3-yl-substituted benzimidazoles?

  • Methodological Answer : Nitroimidazole derivatives (e.g., compound 5b in ) show enhanced Gram-negative activity due to improved membrane penetration from the thiophene’s lipophilicity. Substitution at C-2 with methyl groups reduces cytotoxicity while maintaining potency .

Q. How are contradictions in elemental analysis data resolved for nitrogen-rich derivatives?

  • Methodological Answer : Discrepancies between calculated and observed nitrogen content (>0.3%) may arise from hygroscopicity. Pre-drying samples under vacuum (24 h, 60°C) and using high-purity solvents (e.g., anhydrous DMF) mitigate errors .

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